molecular formula C17H17N5O3 B2881610 8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-49-2

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2881610
CAS No.: 893367-49-2
M. Wt: 339.355
InChI Key: AJVDPRRPDIQCGO-UHFFFAOYSA-N
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Description

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are dihydrofolate reductase (DHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .

Pharmacokinetics

It’s known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The compound’s action results in S-phase arrest and the induction of apoptosis in cells . Specifically, flow cytometry studies indicated that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

Action Environment

It’s known that the efficacy of antifolates can be influenced by mutations of reduced folate carrier and folate polyglutamylase

Biological Activity

8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyrimidines. Its unique structure and functional groups make it a subject of interest in pharmacological research, particularly for its potential biological activities.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H22N6O3
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 923152-13-0

The structure includes a methoxyphenyl group and multiple methyl substitutions on the imidazo[2,1-f]purine core, which contribute to its biological activity.

Research indicates that this compound interacts with several critical biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme disrupts folate metabolism, which is crucial for DNA synthesis.
  • Thymidylate Synthase (TS) : This enzyme is essential for DNA replication and repair.
  • Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : Inhibition can affect nucleotide synthesis pathways.

The compound's action leads to apoptosis and cell cycle arrest in the S-phase, particularly in cancer cells. The most potent compounds in this class have shown significant inhibitory effects on tumor cell lines while exhibiting selective toxicity towards cancerous cells compared to non-tumorigenic cells .

Antitumor Activity

Studies have demonstrated that this compound exhibits promising antitumor activity. For instance:

  • In vitro Studies : The compound has shown effective inhibition of cell proliferation in various cancer cell lines. It induced G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Cell LineIC50 (µM)Mechanism of Action
MCF-752Induces apoptosis and G2/M arrest
MDA-MB-23174Inhibits tubulin polymerization

Other Biological Activities

Beyond its antitumor properties, the compound may also exhibit:

  • Antimicrobial Activity : Similar compounds in its class have shown activity against various bacterial strains.
  • Enzyme Inhibition : The compound's interaction with enzymes involved in nucleotide metabolism suggests potential applications in treating diseases related to dysregulated cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely lipophilic and can enter cells via passive diffusion. This characteristic enhances its bioavailability and therapeutic potential.

Case Studies

Several studies have evaluated the efficacy of this compound:

  • Study on Breast Cancer Cells : A study reported that the compound induced significant apoptosis in MCF-7 cells with an IC50 value of 52 nM. The mechanism involved targeting tubulin dynamics leading to mitotic catastrophe .
  • Comparative Study with Other Derivatives : Research comparing various imidazopyrimidine derivatives highlighted that modifications in the methoxy group significantly influenced biological activity. The presence of the methoxyphenyl group was crucial for enhancing antitumor efficacy .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-6-5-7-12(8-11)25-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVDPRRPDIQCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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